4-Bromo-1H-indazole-7-carboxylic acid
Overview
Description
4-Bromo-1H-indazole-7-carboxylic acid is a chemical compound belonging to the indazole family, characterized by a bromine atom at the 4th position and a carboxylic acid group at the 7th position on the indazole ring. Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-bromo-1h-indazole-7-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways and downstream effects would depend on the specific target and the biochemical context within the cell.
Result of Action
Indazole derivatives have been found to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indazole derivatives can exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazole-7-carboxylic acid typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with appropriate reagents. One common method includes the use of diisopropylamine and n-butyllithium in tetrahydrofuran at low temperatures, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives .
Scientific Research Applications
4-Bromo-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
4-Bromo-1H-indazole: Lacks the carboxylic acid group at the 7th position.
5-Bromo-1H-indazole-3-carboxylic acid: Has the carboxylic acid group at the 3rd position instead of the 7th.
6-Bromo-1H-indazole: Bromine atom is at the 6th position instead of the 4th.
Uniqueness: 4-Bromo-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs .
Properties
IUPAC Name |
4-bromo-1H-indazole-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQCUITUMSVVIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1928754-98-6 | |
Record name | 4-bromo-2H-indazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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